molecular formula C68H126N20O16 B8083220 Syntide 2

Syntide 2

Cat. No.: B8083220
M. Wt: 1479.9 g/mol
InChI Key: WIMSHEQAGVUAGP-YSAYGMRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “Syntide 2” is a peptide composed of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence includes proline, leucine, alanine, arginine, threonine, serine, valine, glycine, and lysine, among others. The presence of “Unk” suggests an unknown or unspecified amino acid in the sequence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “Syntide 2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: The first amino acid is attached to a solid resin through its carboxyl group.

    Deprotection: The amino-protecting group (usually Fmoc or Boc) is removed to expose the amino group.

    Coupling: The next amino acid, with its amino group protected, is activated and coupled to the exposed amino group of the growing chain.

    Repetition: Steps 2 and 3 are repeated for each amino acid in the sequence.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of peptides can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient and high-throughput synthesis of peptides. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing sulfur-containing amino acids like cysteine can undergo oxidation to form disulfide bonds.

    Reduction: Disulfide bonds in peptides can be reduced to free thiol groups.

    Substitution: Specific amino acids in the peptide sequence can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used to oxidize thiol groups to disulfides.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents for disulfide bonds.

    Substitution: Mutagenic primers and polymerase chain reaction (PCR) are used for site-directed mutagenesis.

Major Products

    Oxidation: Formation of disulfide bonds.

    Reduction: Free thiol groups.

    Substitution: Peptides with altered amino acid sequences.

Scientific Research Applications

Peptides like “Syntide 2” have diverse applications in scientific research:

    Chemistry: Peptides are used as building blocks for the synthesis of more complex molecules and as catalysts in chemical reactions.

    Biology: Peptides serve as signaling molecules, hormones, and enzyme substrates in various biological processes.

    Medicine: Peptides are used in drug development, as therapeutic agents, and in diagnostic assays.

    Industry: Peptides are employed in the production of cosmetics, food additives, and as components in biotechnology applications.

Mechanism of Action

The mechanism of action of a peptide depends on its specific sequence and structure. Peptides can interact with molecular targets such as receptors, enzymes, and ion channels. The binding of a peptide to its target can trigger a cascade of biochemical events, leading to various physiological effects. For example, peptides can modulate signal transduction pathways, regulate gene expression, and influence cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    H-Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Leu-Pro-Gly-Lys-Lys-OH: A similar peptide sequence without the unknown amino acid.

    H-Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Gly-Leu-Pro-Gly-Lys-Lys-OH: A peptide with glycine instead of the unknown amino acid.

Uniqueness

The presence of an unknown or unspecified amino acid (“Unk”) in the sequence makes “Syntide 2” unique. This unknown amino acid could impart distinct properties to the peptide, affecting its structure, stability, and biological activity.

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propyl]amino]ethylamino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H126N20O16/c1-37(2)31-48(83-57(93)44-21-16-26-74-44)60(96)79-42(10)56(92)81-46(22-17-27-76-68(71)72)59(95)87-55(43(11)90)65(101)84-49(32-38(3)4)61(97)85-51(36-89)62(98)86-54(40(7)8)64(100)78-41(9)34-73-28-29-75-50(33-39(5)6)66(102)88-30-18-23-52(88)63(99)77-35-53(91)80-45(19-12-14-24-69)58(94)82-47(67(103)104)20-13-15-25-70/h37-52,54-55,73-75,89-90H,12-36,69-70H2,1-11H3,(H,77,99)(H,78,100)(H,79,96)(H,80,91)(H,81,92)(H,82,94)(H,83,93)(H,84,101)(H,85,97)(H,86,98)(H,87,95)(H,103,104)(H4,71,72,76)/t41-,42-,43+,44-,45-,46-,47-,48-,49-,50-,51-,52-,54-,55-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMSHEQAGVUAGP-YSAYGMRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)CNCCNC(CC(C)C)C(=O)N1CCCC1C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CNCCN[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H126N20O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1479.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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